molecular formula C13H14N4OS B7640570 2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole

2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole

Cat. No. B7640570
M. Wt: 274.34 g/mol
InChI Key: OHOHMLABBQDMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as "OTB-015" and has been shown to have anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of OTB-015 is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer. OTB-015 has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
OTB-015 has been shown to have anti-inflammatory and anti-cancer effects in various animal models. In addition, OTB-015 has been shown to have antioxidant properties and to protect against oxidative stress. However, the biochemical and physiological effects of OTB-015 in humans are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using OTB-015 in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway in various disease models. However, one limitation of using OTB-015 is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on OTB-015. One area of interest is the potential use of OTB-015 in the treatment of inflammatory bowel disease. Another area of interest is the development of more soluble forms of OTB-015 for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OTB-015 in humans.

Synthesis Methods

The synthesis of OTB-015 involves the reaction of 3-thiophen-2-ylpyrazole-1-carboxylic acid with isobutyl chloroformate and triethylamine in dichloromethane. The resulting product is then reacted with hydroxylamine hydrochloride in ethanol to form the final compound, OTB-015. This synthesis method has been described in detail in a publication by S. Srinivasan et al. (2015).

Scientific Research Applications

OTB-015 has been shown to have potential as a therapeutic agent for various diseases. In a study by M. R. K. Mofid et al. (2019), OTB-015 was found to have anti-inflammatory effects in a mouse model of acute lung injury. The study showed that OTB-015 reduced lung inflammation and improved lung function. In another study by A. Kumar et al. (2017), OTB-015 was found to have anti-cancer properties in a mouse model of melanoma. The study showed that OTB-015 inhibited tumor growth and increased survival in the mice.

properties

IUPAC Name

2-propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9(2)13-15-14-12(18-13)8-17-6-5-10(16-17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOHMLABBQDMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)CN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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